molecular formula C18H24OSSe B3025809 2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol

2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol

Cat. No.: B3025809
M. Wt: 367.4 g/mol
InChI Key: CUSKUKDTRDQWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RC574 is a chemical compound known for its role as an inhibitor of ferroptosis, a type of regulated cell death associated with iron and oxidative stress. It is a derivative of the antioxidant and hypocholesterolemic agent probucol . RC574 has shown significant potential in neuroprotection by inhibiting glutamate-induced cell death in various neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: RC574 is synthesized through a reaction involving lithiated thiophene and an electrophilic selenium species bonded to the 2,6-di-tert-butylphenol moiety . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for RC574 are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, with scalability adjustments for larger batch production. This includes maintaining stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: RC574 undergoes several types of chemical reactions, including:

    Oxidation: RC574 can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can also be reduced under specific conditions, although this is less common.

    Substitution: RC574 can participate in substitution reactions, especially involving its phenolic and selenyl groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of RC574, while substitution reactions can produce a variety of substituted analogues.

Scientific Research Applications

RC574 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Probucol
  • RC363

RC574 stands out due to its potent inhibition of ferroptosis and its enhanced neuroprotective properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,6-ditert-butyl-4-thiophen-2-ylselanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24OSSe/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSKUKDTRDQWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[Se]C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24OSSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol
Reactant of Route 2
2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol
Reactant of Route 3
Reactant of Route 3
2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol
Reactant of Route 4
2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol
Reactant of Route 5
2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol
Reactant of Route 6
2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol

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